Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate
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Overview
Description
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate is a compound that features a phosphonate group, a Boc-protected amino group, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
The safety data sheet for this compound suggests that it should be stored at 0-8°C . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Preparation Methods
The synthesis of Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the phosphonate group. The reaction conditions often include the use of bases and anhydrides. For instance, the Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The phosphonate group can be introduced using dimethyl phosphite under suitable conditions .
Chemical Reactions Analysis
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.
Mechanism of Action
The mechanism of action of Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with active sites of enzymes, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as a competitive inhibitor .
Comparison with Similar Compounds
Similar compounds to Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate include:
Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and biological activity.
Dimethyl((3S)-4-phenyl-3-(Cbz-amino)-2-oxobutyl)phosphonate: This compound uses a Cbz (carbobenzyloxy) group instead of a Boc group for amino protection, which can influence its stability and deprotection conditions.
This compound stands out due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-dimethoxyphosphoryl-3-oxo-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO6P/c1-17(2,3)24-16(20)18-14(11-13-9-7-6-8-10-13)15(19)12-25(21,22-4)23-5/h6-10,14H,11-12H2,1-5H3,(H,18,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHUSWVPKPKDHE-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427339 |
Source
|
Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176504-90-8 |
Source
|
Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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